[(2R,3S,5S)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl hydrogen phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TT-62 is a derivative of fluorodeoxyuridine monophosphate (FdUMP), which is an active metabolite of 5-fluorouracil (5-FU). It is primarily known for its potential use as an anticancer agent. TT-62 has shown superior efficacy compared to available 5-fluorouracil type anticancer agents and does not exhibit cross-tolerance with 5-fluorouracil .
Preparation Methods
The preparation of TT-62 involves the synthesis of fluorodeoxyuridine monophosphate derivatives. The synthetic route typically includes the esterification of 5-fluoro-2’-deoxyuridine with myristyl phosphate to form 5-fluoro-2’-deoxyuridine 5’-tetradecylphosphate sodium salt . The reaction conditions involve the use of appropriate solvents and catalysts to facilitate the esterification process. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
TT-62 undergoes various chemical reactions, including:
Oxidation: TT-62 can be oxidized to form different metabolites.
Reduction: The compound can undergo reduction reactions under specific conditions.
Substitution: TT-62 can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
TT-62 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: TT-62 is used as a model compound to study the behavior of fluorinated pyrimidines and their derivatives.
Biology: The compound is used in biological studies to understand its effects on cellular processes and its potential as a therapeutic agent.
Medicine: TT-62 is primarily researched for its anticancer properties.
Mechanism of Action
TT-62 exerts its effects by inhibiting thymidylate synthase, an enzyme involved in the synthesis of thymidine, a nucleotide required for DNA replication. By inhibiting thymidylate synthase, TT-62 disrupts DNA synthesis and induces cell death in rapidly dividing cancer cells. The molecular targets and pathways involved in this mechanism include the binding of TT-62 to the active site of thymidylate synthase, leading to the inhibition of its enzymatic activity .
Comparison with Similar Compounds
TT-62 is compared with other similar compounds, such as:
5-Fluorouracil (5-FU): TT-62 is an active metabolite of 5-fluorouracil and has shown superior efficacy and reduced cross-tolerance compared to 5-fluorouracil.
Fluorodeoxyuridine (FdUrd): TT-62 is a derivative of fluorodeoxyuridine monophosphate and shares similar anticancer properties.
TT-62 is unique due to its superior efficacy, reduced cross-tolerance with 5-fluorouracil, and its potential for oral administration, making it a promising candidate for anticancer therapy .
Properties
CAS No. |
86976-77-4 |
---|---|
Molecular Formula |
C23H40FN2O8P |
Molecular Weight |
522.5 g/mol |
IUPAC Name |
[(2R,3S,5S)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl tetradecyl hydrogen phosphate |
InChI |
InChI=1S/C23H40FN2O8P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-32-35(30,31)33-17-20-19(27)15-21(34-20)26-16-18(24)22(28)25-23(26)29/h16,19-21,27H,2-15,17H2,1H3,(H,30,31)(H,25,28,29)/t19-,20+,21-/m0/s1 |
InChI Key |
IGXUBNSHRZHJRV-HBMCJLEFSA-N |
SMILES |
CCCCCCCCCCCCCCOP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)F)O |
Isomeric SMILES |
CCCCCCCCCCCCCCOP(=O)(O)OC[C@@H]1[C@H](C[C@H](O1)N2C=C(C(=O)NC2=O)F)O |
Canonical SMILES |
CCCCCCCCCCCCCCOP(=O)(O)OCC1C(CC(O1)N2C=C(C(=O)NC2=O)F)O |
Synonyms |
tetradecyl 2'-deoxy-5-fluoro-5'-uridylate TT-62 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.